molecular formula C16H16O2 B3385372 1-[3-(Benzyloxy)phenyl]propan-2-one CAS No. 62932-75-6

1-[3-(Benzyloxy)phenyl]propan-2-one

Cat. No.: B3385372
CAS No.: 62932-75-6
M. Wt: 240.3 g/mol
InChI Key: ABANISFJNIMLEP-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]propan-2-one (CAS 62932-75-6) is a ketone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.3 g/mol . Its structure features a benzyloxy group (-OCH₂C₆H₅) attached to the meta position of a phenyl ring, connected to a propan-2-one (acetone) moiety. The compound is a liquid at room temperature and is commercially available in high-purity grades (99%–99.999%) for research and industrial applications . It is utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-13(17)10-15-8-5-9-16(11-15)18-12-14-6-3-2-4-7-14/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANISFJNIMLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279221
Record name 1-[3-(Phenylmethoxy)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62932-75-6
Record name 1-[3-(Phenylmethoxy)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62932-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Phenylmethoxy)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(benzyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-[3-(Benzyloxy)phenyl]propan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Structure

The structural representation of 1-[3-(Benzyloxy)phenyl]propan-2-one can be described using the following identifiers:

  • InChI : InChI=1S/C16H16O2/c1-13(17)10-15-8-5-9-16(11-15)18-12-14-6-3-2-4-7-14/h2-9,11H,10,12H2,1H3
  • SMILES : CC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2

Organic Synthesis

1-[3-(Benzyloxy)phenyl]propan-2-one serves as a valuable building block in organic synthesis. Its structure allows it to participate in various reactions such as:

  • Condensation Reactions : It can be used in Claisen-Schmidt condensation reactions to form more complex chalcone derivatives.
  • Substitution Reactions : The benzyloxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Biological Activities

Research indicates that derivatives of 1-[3-(Benzyloxy)phenyl]propan-2-one exhibit significant biological activities:

Antimicrobial Properties

Studies have shown that certain derivatives possess antimicrobial properties against a range of pathogens. For instance, a derivative was tested against Plasmodium spp., demonstrating promising antiplasmodial activity with IC50 values indicating effective inhibition of malaria strains .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.

Anticancer Potential

Research into the anticancer effects of chalcone derivatives has revealed that they can induce apoptosis in cancer cells, suggesting that 1-[3-(Benzyloxy)phenyl]propan-2-one may have therapeutic potential in oncology .

Material Science

In material science, this compound is investigated for its role in developing nonlinear optical materials. The unique electronic properties imparted by the benzyloxy group make it suitable for applications in photonic devices.

Table: Summary of Biological Activities of Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Index
3286938Antiplasmodial24.4 (W2 strain)>12.9
Benzyloxy ChalconeAnti-inflammatoryNot specifiedNot specified
Chalcone Derivative XAnticancerNot specifiedNot specified

Detailed Research Insights

  • In a study conducted on Plasmodium spp., a derivative exhibited an IC50 value of 24.4 µM against the W2 strain of P. falciparum, indicating effective inhibition while maintaining a high selectivity index (>12.9), suggesting low toxicity towards human cell lines .
  • Another study explored the anti-inflammatory mechanisms of chalcone derivatives, revealing their potential to modulate inflammatory pathways through enzyme inhibition .
  • Material science research highlighted the utility of these compounds in developing advanced materials with specific optical properties, which could lead to innovations in photonics and optoelectronics.

Mechanism of Action

The mechanism by which 1-[3-(Benzyloxy)phenyl]propan-2-one exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ketone group is targeted by oxidizing agents, leading to the formation of carboxylic acids or other oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Chalcone Derivatives

Compound A : (2E)-1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one (CAS 31487-82-8)
  • Structure : Features a benzyloxy group at the ortho position and an α,β-unsaturated ketone (chalcone backbone).
  • Molecular Formula : C₂₂H₁₈O₂ (MW: 326.38 g/mol).
  • Key Differences: The ortho-substituted benzyloxy group introduces steric hindrance, reducing rotational freedom compared to the meta-substituted target compound. The chalcone structure (conjugated enone system) enhances reactivity in cycloaddition reactions and biological activity (e.g., antimicrobial, anticancer) .
Compound B : (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
  • Structure: Meta-benzyloxy substitution with a 2-hydroxyphenyl group on the enone system.
  • Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Crystal structure analysis reveals intramolecular O–H···O hydrogen bonds and C–H···π interactions, stabilizing the solid-state packing . Applications include nonlinear optical (NLO) materials due to extended π-conjugation .

Functional Group Variations

Compound C : 1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Structure : Replaces benzyloxy with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₁₀H₉F₃O (MW: 202.17 g/mol).
  • Key Differences :
    • The electron-withdrawing -CF₃ group increases electrophilicity at the ketone, enhancing reactivity in reductive amination (e.g., synthesis of fenfluramine) .
    • Higher lipophilicity improves blood-brain barrier penetration, making it valuable in CNS drug development .
Compound D : 1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)
  • Structure : Substitutes benzyloxy with a methylthio (-SCH₃) group.
  • Molecular Formula : C₁₀H₁₂OS (MW: 180.27 g/mol).
  • Key Differences: The thioether group offers metabolic stability compared to ethers but may increase toxicity risks. Reduced steric bulk compared to benzyloxy improves solubility in nonpolar solvents .

Pharmacologically Active Derivatives

Compound E : 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (CAS 205242-66-6)
  • Structure: Incorporates a dimethylamino (-N(CH₃)₂) group and a methyl branch.
  • Molecular Formula: C₁₉H₂₃NO₂ (MW: 297.39 g/mol).
  • Key Differences: The tertiary amine introduces basicity, enabling salt formation for improved solubility in acidic conditions. Potential applications in CNS-targeted drugs due to structural similarity to psychoactive amines .
Compound F : Asymmetric (E)-3-(4-(Benzyloxy)phenyl)-2-(substituted benzylidene)-1-(thiazolidin-3-yl)propan-1-one derivatives
  • Structure : Combines benzyloxy-phenyl, thiazolidine, and substituted benzylidene groups.
  • Key Differences :
    • Thiazolidine ring enhances antimicrobial activity by interacting with bacterial cell membranes.
    • Microwave-assisted synthesis reduces reaction time from hours to minutes .

Halogenated and Nitro-Substituted Analogs

Compound G : 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS 1430750-52-9)
  • Structure: Contains fluoro (-F) and nitro (-NO₂) substituents.
  • Molecular Formula: C₁₆H₁₄FNO₄ (MW: 303.29 g/mol).
  • Key Differences: Electron-withdrawing groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. Potential use in agrochemicals due to enhanced stability and bioactivity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula MW (g/mol) Key Substituents Physical State Notable Applications Reference
Target Compound C₁₆H₁₆O₂ 240.3 3-Benzyloxy Liquid Synthetic intermediate
Compound A (Chalcone) C₂₂H₁₈O₂ 326.38 2-Benzyloxy, α,β-unsaturated Solid Antimicrobial/NLO materials
Compound C (-CF₃) C₁₀H₉F₃O 202.17 3-Trifluoromethyl Liquid Fenfluramine synthesis
Compound E (Amino) C₁₉H₂₃NO₂ 297.39 3-Benzyloxy, dimethylamino Liquid/Solid CNS drug candidates
Compound G (Nitro/F) C₁₆H₁₄FNO₄ 303.29 2-Fluoro, 6-nitro Solid Agrochemicals

Key Findings and Implications

Substituent Position : Meta-substituted benzyloxy groups (target compound) offer balanced electronic and steric effects, whereas ortho or para isomers (Compounds A, B) exhibit distinct reactivity and solid-state properties .

Functional Groups: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity for pharmaceutical synthesis, while electron-donating groups (e.g., -OCH₂C₆H₅) improve solubility .

Biological Activity : Chalcone derivatives (Compounds A, B) and thiazolidine-containing analogs (Compound F) show promise in antimicrobial and NLO applications due to extended conjugation and heterocyclic moieties .

Biological Activity

1-[3-(Benzyloxy)phenyl]propan-2-one, also known as benzyl acetophenone, is a compound that has garnered attention for its potential biological activities. This article explores the various biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-[3-(Benzyloxy)phenyl]propan-2-one features a propanone backbone with a benzyloxy group attached to the phenyl ring. Its chemical formula is C16H16O2, and it has a molecular weight of 240.29 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-[3-(Benzyloxy)phenyl]propan-2-one exhibit significant antimicrobial properties. For instance, a series of N-benzyl derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The results demonstrated that certain derivatives showed potent activity against these pathogens, suggesting their potential as lead compounds for developing new antimicrobial agents .

CompoundActivity Against S. aureusActivity Against M. smegmatis
1-[3-(Benzyloxy)phenyl]propan-2-oneModeratePotent
Derivative AStrongModerate
Derivative BWeakStrong

Anti-inflammatory Properties

The anti-inflammatory effects of 1-[3-(Benzyloxy)phenyl]propan-2-one have been attributed to its ability to inhibit pro-inflammatory enzymes. Studies have shown that this compound can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. This mechanism suggests its potential use in treating inflammatory conditions .

Anticancer Potential

Research into the anticancer properties of 1-[3-(Benzyloxy)phenyl]propan-2-one has revealed promising results. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, studies utilizing dual luciferase-reporter assays showed down-regulation of hypoxia-inducible factor 1 (HIF-1), a key regulator in tumor growth under hypoxic conditions .

The biological activities of 1-[3-(Benzyloxy)phenyl]propan-2-one are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced inflammation.
  • Apoptosis Induction : It affects signaling pathways related to cell survival, promoting apoptosis in cancer cells.
  • Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of N-benzyl derivatives showed that certain compounds derived from 1-[3-(Benzyloxy)phenyl]propan-2-one exhibited strong inhibition against M. smegmatis, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with 1-[3-(Benzyloxy)phenyl]propan-2-one significantly reduced edema and inflammatory cytokine levels, demonstrating its efficacy in reducing inflammation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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